molecular formula C15H30O B13789371 Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- CAS No. 24945-44-6

Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl-

Cat. No.: B13789371
CAS No.: 24945-44-6
M. Wt: 226.40 g/mol
InChI Key: BSXBMEUVXIUQEH-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- is an organic compound with the molecular formula C14H28O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 1,5-dimethylhexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene. This process uses Cu2Zn1.25/Al2O3 catalysts to achieve high selectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of cyclohexanol derivatives often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanols, and various cyclohexane-based compounds.

Scientific Research Applications

Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-methyl-1-(6-methylheptan-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h12-14,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXBMEUVXIUQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(C)CCCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252457
Record name Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24945-44-6
Record name Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24945-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 1-(1,5-dimethylhexyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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